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molecular formula C13H11BrO3 B8566949 7-bromo-4-(1-ethoxyvinyl)-2H-chromen-2-one

7-bromo-4-(1-ethoxyvinyl)-2H-chromen-2-one

Cat. No. B8566949
M. Wt: 295.13 g/mol
InChI Key: PTCAKVSQMSHTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960409B2

Procedure details

To a solution of 7-bromo-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate (prepared as described in U.S. Pat. No. 5,552,437) (5 g, 13.4 mmol) and tributyl(1-ethoxyvinyl)tin (4.75 mL, 14.1 mmol) in 1,4-dioxane (50 mL), lithium chloride (1.7 g, 40.2 mmol) was added. The reaction flask was then purged twice with nitrogen and tetrakis(triphenylphosphine) palladium(0) (774 mg, 0.7 mmol) was added. The reaction was then heated 4 hours at 80° C. After cooling, the reaction mixture was concentrated under reduced pressure and the crude residue obtained was diluted with ethyl acetate, washed with a saturated ammonium chloride aq. solution, water and brine, dried over MgSO4, filtered and concentrated. The crude residue obtained was purified by column chromatography (hexanes/CH2Cl2/acetone, 25:75:0 to 0:95:5) to afford the title compound. 1H NMR (400 MHz, acetone-d6): 7.83 (d, 1H), 7.60 (s, 1H), 7.52 (d, 1H), 6.46 (s, 1H), 4.67 (s, 2H), 4.05 (q, 2H), 1.38 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
774 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[CH:12][C:13]([Br:17])=[CH:14][CH:15]=2)[O:10][C:9](=[O:18])[CH:8]=1)(=O)=O.C([Sn](CCCC)(CCCC)[C:26]([O:28][CH2:29][CH3:30])=[CH2:27])CCC.[Cl-].[Li+]>O1CCOCC1.C(OCC)(=O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:17][C:13]1[CH:12]=[C:11]2[C:16]([C:7]([C:26]([O:28][CH2:29][CH3:30])=[CH2:27])=[CH:8][C:9](=[O:18])[O:10]2)=[CH:15][CH:14]=1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC(OC2=CC(=CC=C12)Br)=O)(F)F
Step Two
Name
Quantity
4.75 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
1.7 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
774 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue obtained
WASH
Type
WASH
Details
washed with a saturated ammonium chloride aq. solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (hexanes/CH2Cl2/acetone, 25:75:0 to 0:95:5)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CC(OC2=C1)=O)C(=C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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